molecular formula C11H13N3OS B1272886 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol CAS No. 669750-24-7

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1272886
CAS No.: 669750-24-7
M. Wt: 235.31 g/mol
InChI Key: OBQMSUPVWZLDOP-UHFFFAOYSA-N
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Description

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The reaction is usually carried out in the presence of a base such as sodium hydroxide.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole intermediate with a phenoxyethyl halide (e.g., phenoxyethyl bromide) in the presence of a base like potassium carbonate.

    Methylation: The final step involves the methylation of the triazole ring, which can be achieved using methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding triazole-thiol.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Disulfide derivatives or sulfonic acids.

    Reduction: Triazole-thiol derivatives.

    Substitution: Various alkyl or acyl derivatives of the triazole compound.

Scientific Research Applications

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antifungal and anticancer agents.

    Industry: Utilized in the development of agrochemicals and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cytochrome P450, which plays a crucial role in the biosynthesis of ergosterol in fungi. By inhibiting this enzyme, the compound disrupts the cell membrane integrity of the fungi, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thione
  • 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-sulfonic acid
  • 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-amine

Uniqueness

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenoxyethyl group enhances its lipophilicity, allowing better interaction with lipid membranes and enzymes. Additionally, the thiol group provides a reactive site for further chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

4-methyl-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8(10-12-13-11(16)14(10)2)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQMSUPVWZLDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387947
Record name 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669750-24-7
Record name 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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